molecular formula C14H15N3O3 B2880880 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide CAS No. 868228-98-2

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2880880
CAS No.: 868228-98-2
M. Wt: 273.292
InChI Key: DRGSCQKHKBIXGM-UHFFFAOYSA-N
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Description

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide is a chemical compound with a complex structure that includes a pyrimidine ring and a phenethyl group

Preparation Methods

The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid, which is then reacted with phenethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and sometimes the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(8-11-9-13(19)17-14(20)16-11)15-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGSCQKHKBIXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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